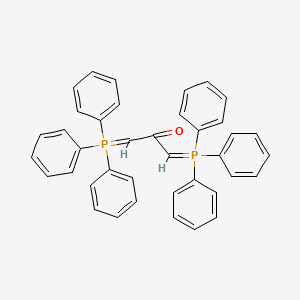

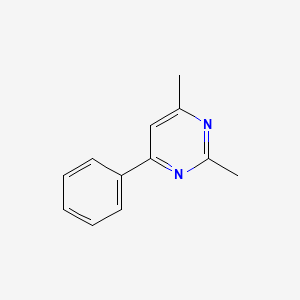

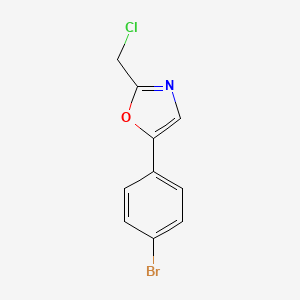

![molecular formula C12H21NO4 B3276735 (3R)-3-[(3-Methylbut-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate CAS No. 64656-41-3](/img/structure/B3276735.png)

(3R)-3-[(3-Methylbut-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate

Vue d'ensemble

Description

(3R)-3-[(3-Methylbut-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.30 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 243.14705815 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Conformational Behavior in Solutions

(Li, Uzawa, & Doi, 1997) explored the conformational behavior of a similar compound, Methyl (3R)-3-{[(3′R)-3′-hydroxybutanoyl]oxy}butanoate, in solutions. This study is relevant as it details the behavior of a compound structurally similar to (3R)-3-[(3-Methylbut-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate, focusing on its conformational properties in various solutions.

Stereochemistry of Enoyl-CoA Hydratase Reaction

A study by (Willadsen & Eggerer, 1975) investigated the stereochemistry involved in the enoyl-CoA hydratase reaction. This research is significant for understanding the stereochemical aspects of reactions involving compounds like this compound.

Synthesis of Methyl 3-oxo-4,4-dimethylpentanoate

The synthesis of Methyl 3-oxo-4,4-dimethylpentanoate, a compound related to this compound, was described by (Sieving, 1987). This research contributes to the understanding of synthetic methods relevant to similar compounds.

Mécanisme D'action

Target of Action

3-Methylcrotonyl-L-carnitine, also known as 3-Methylcrotonylcarnitine or (3R)-3-[(3-Methylbut-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate, primarily targets the leucine catabolism pathway enzyme, 3-hydroxy-3-methylglutaryl (HMG) CoA lyase . This enzyme plays a crucial role in the breakdown of leucine, an essential amino acid .

Mode of Action

The compound interacts with its target by getting converted into -3-methylglutaconyl (3MGC) CoA. This is then reduced to 3MG CoA, which is subsequently converted to 3MG carnitine by carnitine acyltransferase .

Biochemical Pathways

3-Methylcrotonyl-L-carnitine is involved in the leucine catabolic pathway . The conversion of -3MGC CoA to 3MG CoA and then to 3MG carnitine represents a potential biomarker of disease processes associated with compromised mitochondrial energy metabolism .

Pharmacokinetics

It is known that the compound is involved in the metabolism of leucine, an essential amino acid . The bioavailability of the compound may be influenced by factors such as diet and the presence of other metabolites.

Result of Action

The molecular and cellular effects of 3-Methylcrotonyl-L-carnitine’s action are associated with the metabolism of leucine . Abnormalities in this process can lead to conditions such as 3-methylcrotonyl-CoA carboxylase deficiency (3-MCCD), an inborn error of protein metabolism .

Action Environment

The action, efficacy, and stability of 3-Methylcrotonyl-L-carnitine can be influenced by various environmental factors. For instance, dietary intake of leucine can affect the levels of the compound in the body . Additionally, genetic factors such as mutations in the MCCC1 or MCCC2 genes can impact the compound’s action .

Analyse Biochimique

Biochemical Properties

3-Methylcrotonyl-L-carnitine interacts with various enzymes and proteins in biochemical reactions. It is a key component in the catabolism of leucine, a process that involves the enzyme 3-methylcrotonyl-CoA carboxylase (MCC) . This enzyme catalyzes the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a critical step in leucine catabolism .

Cellular Effects

The effects of 3-Methylcrotonyl-L-carnitine on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in the context of pancreatic ductal adenocarcinoma (PDAC), the catabolism of branched-chain amino acids (BCAAs), including leucine, is disrupted, leading to the accumulation of short-chain carnitines (SC-CARs) and a redirection of activated fatty acids into triglyceride synthesis .

Molecular Mechanism

At the molecular level, 3-Methylcrotonyl-L-carnitine exerts its effects through various mechanisms. It is involved in the transfer of long-chain fatty acids across the inner mitochondrial membrane for beta-oxidation . This process is crucial for energy production within cells. Additionally, it plays a role in the elimination of toxic metabolites, thereby contributing to cellular detoxification .

Temporal Effects in Laboratory Settings

Over time, the effects of 3-Methylcrotonyl-L-carnitine can change in laboratory settings. For instance, its influence on fatty acid transport into the mitochondrial matrix can be suppressed under conditions of branched-chain amino acid (BCAA) starvation . This leads to a massive synthesis of triglycerides and accumulation of lipid droplets .

Metabolic Pathways

3-Methylcrotonyl-L-carnitine is involved in the metabolic pathway of leucine catabolism . This pathway involves the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, catalyzed by the enzyme 3-methylcrotonyl-CoA carboxylase (MCC) .

Subcellular Localization

The subcellular localization of 3-Methylcrotonyl-L-carnitine is predominantly in the mitochondria, where it plays a crucial role in the catabolism of leucine

Propriétés

IUPAC Name |

(3R)-3-(3-methylbut-2-enoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPNNIOVWVIXOR-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858026 | |

| Record name | (3R)-3-[(3-Methylbut-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64656-41-3 | |

| Record name | (3R)-3-[(3-Methylbut-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

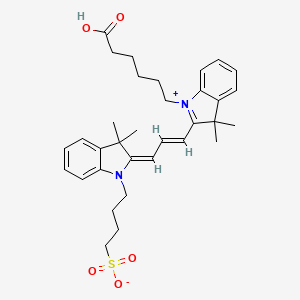

![1,6-Dihydropyrrolo[2,3-e]indole](/img/structure/B3276682.png)

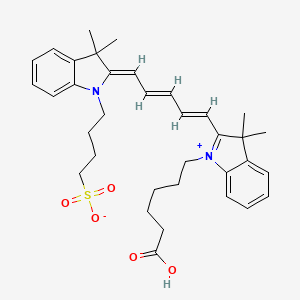

![[1,1'-Biphenyl]-4-amine, 4'-(4-aminophenoxy)-3'-(trifluoromethyl)-](/img/structure/B3276700.png)

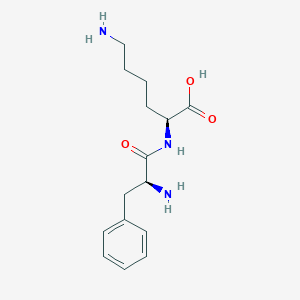

![L-Phenylalanine, 3,5-dibromo-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B3276760.png)